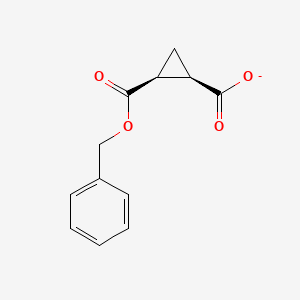
(1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a benzyloxycarbonyl group and a carboxylate group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a benzyloxycarbonyl-protected cyclopropane carboxylic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclopropanation and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .
化学反应分析
Types of Reactions
(1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted cyclopropane derivatives .
科学研究应用
(1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
The mechanism of action of (1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with target sites. The cyclopropane ring’s strained nature can facilitate ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
相似化合物的比较
Similar Compounds
Similar compounds to (1R,2S)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylate include other cyclopropane derivatives with different substituents, such as:
- (1R,2S)-2-((Methoxy)carbonyl)cyclopropane-1-carboxylate
- (1R,2S)-2-((Ethoxy)carbonyl)cyclopropane-1-carboxylate
- (1R,2S)-2-((Phenoxy)carbonyl)cyclopropane-1-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. The benzyloxycarbonyl group provides a balance between steric hindrance and electronic effects, making it a valuable intermediate in various synthetic applications .
属性
分子式 |
C12H11O4- |
|---|---|
分子量 |
219.21 g/mol |
IUPAC 名称 |
(1R,2S)-2-phenylmethoxycarbonylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/p-1/t9-,10+/m1/s1 |
InChI 键 |
PVARIGOXRLDYSP-ZJUUUORDSA-M |
手性 SMILES |
C1[C@H]([C@H]1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
规范 SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


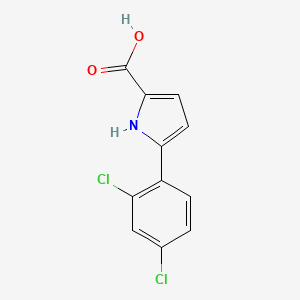
![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
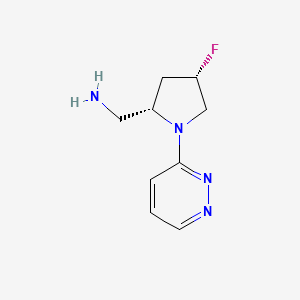


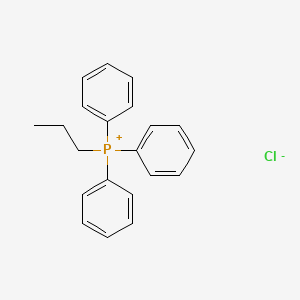
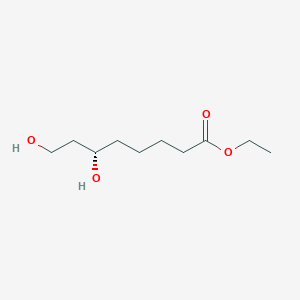
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
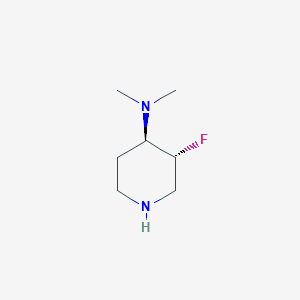
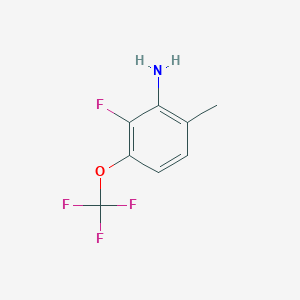
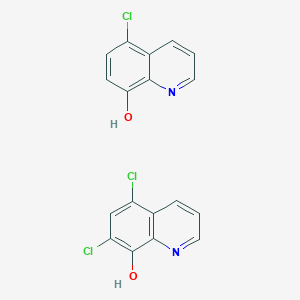
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
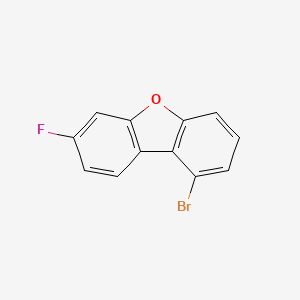
![5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B15198837.png)
